![molecular formula C16H15N3O B8751634 (R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8751634.png)
(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is a chiral compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are widely used in medicinal chemistry for their sedative, anxiolytic, and anticonvulsant effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aminobenzophenones as starting materials. The reaction proceeds through a series of steps including acylation, cyclization, and reduction . For instance, a solution of 1 mmol of 1-acetyl-7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, hydrazine hydrate, and sodium acetate in acetic acid is refluxed for 12 hours .
Industrial Production Methods
Industrial production of benzodiazepines, including ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high yields and purity . Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions and minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Mecanismo De Acción
The mechanism of action of ®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects, differing in its triazole ring structure.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic properties.
Uniqueness
®-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one is unique due to its specific chiral configuration and the presence of an amino group at the 3-position.
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(3R)-3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3/t15-/m1/s1 |
Clave InChI |
MWASGDJOVNIDEM-OAHLLOKOSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)N)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
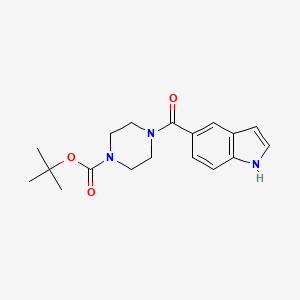
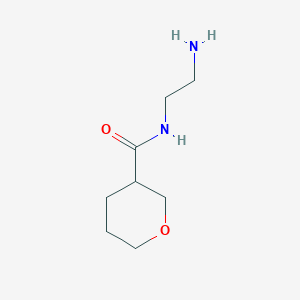
![1H-Pyrrolo[2,3-b]pyridine-3-methanol, a-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B8751562.png)
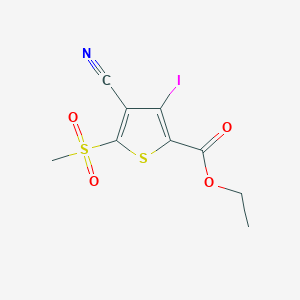
![1,2-Propanediamine, 2-methyl-N1-tricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B8751579.png)
![4-Methoxy-2-(methylthio)benzo[d]oxazole](/img/structure/B8751595.png)
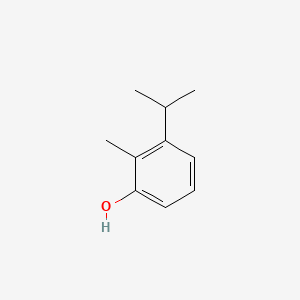
![2-[(piperidin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B8751607.png)
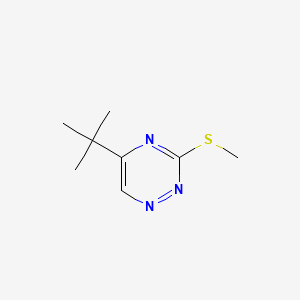
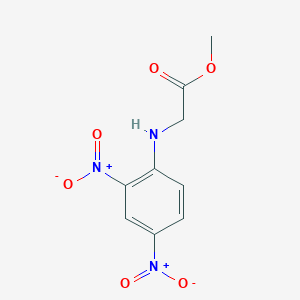
![4-[3-(Methyloxy)-4-nitrophenyl]pyridine](/img/structure/B8751627.png)
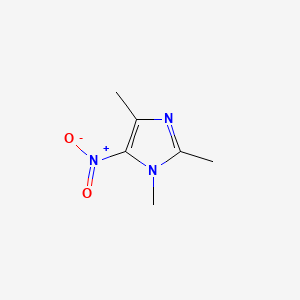
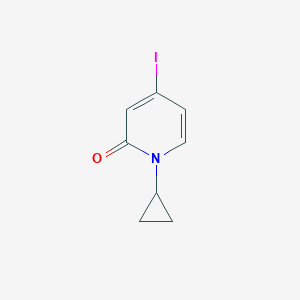
![7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester](/img/structure/B8751639.png)
